![molecular formula C11H12N2O3 B029612 5-Hydroxytryptophan CAS No. 56-69-9](/img/structure/B29612.png)
5-Hydroxytryptophan
Overview
Description
5-Hydroxytryptophan (5-HTP), also known as oxitriptan, is a naturally occurring amino acid and chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . It is produced commercially from the seeds of an African plant known as Griffonia simplicifolia .
Synthesis Analysis
5-HTP can be synthesized in Saccharomyces cerevisiae by heterologously expressing prokaryotic phenylalanine 4-hydroxylase or eukaryotic tryptophan 3/5-hydroxylase, together with enhanced synthesis of MH4 or BH4 cofactors . Microbial synthesis of 5-HTP is achieved through directed evolution of hydroxylase, the construction of coenzyme factor biosynthesis and regeneration pathways, and further metabolic engineering efforts are made to balance metabolic flow in the host cell to increase the production of 5-HTP .
Molecular Structure Analysis
5-HTP is derived from tryptophan (trp), and the hydrogen atoms at the 5′-position on the benzene ring of trp are replaced by hydroxyl groups . It is related to serotonin, a brain chemical that affects mood, sleep, and pain .
Chemical Reactions Analysis
Decarboxylation of 5-HTP yields serotonin (5-hydroxytryptamine, 5-HT) that is further transformed to melatonin (N-acetyl-5-methoxytryptamine). 5-HTP plays a major role both in neurologic and metabolic diseases and its synthesis from tryptophan represents the limiting step in serotonin and melatonin biosynthesis .
Physical And Chemical Properties Analysis
5-HTP appears as a fine white powder that is insoluble in water, but is soluble in alcohol . Its chemical formula is C11H12N2O3 and it has a molar mass of 220.228 g·mol−1 .
Scientific Research Applications
Neurotransmitter Synthesis
5-HTP is a critical precursor in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT), a neurotransmitter that plays a significant role in mood, cognition, reward, learning, memory, and sleep regulation . The conversion of 5-HTP to serotonin is a key step in the metabolic pathway, which is further converted to melatonin, a hormone that regulates the sleep-wake cycle .
Treatment of Neurological Disorders
Due to its role in serotonin production, 5-HTP is researched for its potential in treating neurological conditions such as depression, anxiety, panic disorders, and sleep disturbances. Clinical trials have explored its efficacy in improving symptoms associated with these disorders .
Metabolic Disease Management
5-HTP has been studied for its application in metabolic diseases, as serotonin is involved in appetite regulation. Research suggests that 5-HTP supplementation may influence eating behaviors, potentially aiding in the management of conditions like obesity .
Sleep Disorders
The transformation of 5-HTP to melatonin, which regulates sleep patterns, makes it a subject of interest in the treatment of sleep disorders. Studies have investigated the use of 5-HTP in improving sleep quality and treating conditions such as insomnia .
Migraine Prophylaxis
Research has indicated that 5-HTP may be beneficial in preventing migraines. Its role in serotonin synthesis is thought to affect the vascular changes and pain pathways associated with migraine headaches .
Fibromyalgia Relief
5-HTP has been examined for its potential benefits in fibromyalgia, a condition characterized by widespread musculoskeletal pain. It is hypothesized that increasing serotonin levels through 5-HTP supplementation could alleviate some of the symptoms of fibromyalgia .
Myoclonus Treatment
The use of 5-HTP has been explored in the treatment of myoclonus, a condition involving sudden muscle spasms. Due to its influence on neurotransmitter levels, 5-HTP may help in managing this neurological disorder .
Microbial Production and Biotechnology
Advancements in microbial synthesis of 5-HTP have opened new avenues for its production. Through genetic engineering and bioprocess optimization, researchers aim to create efficient microbial strains capable of producing 5-HTP, which could be used for various therapeutic applications .
Safety And Hazards
5-HTP is possibly safe to take in doses of up to 400 mg daily for up to one year. The most common side effects include heartburn, stomach pain, nausea, vomiting, diarrhea, drowsiness, sexual problems, and muscle problems. Large doses of 5-HTP, such as 6-10 grams daily, are possibly unsafe . It is toxic if swallowed .
Future Directions
5-HTP has positive clinical effects on various neuropsychiatric and metabiotic disorders, especially depression. Although it increases serotonin levels in the brain and gastrointestinal tract, its pharmacology remains largely unknown . More research is needed to determine if 5-HTP is truly effective in treating depression .
properties
IUPAC Name |
2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCYZAJDBXYCGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859863 | |
Record name | (+/-)-5-Hydroxytryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubilities: 2.5 g/100 mL in 50% boiling alcohol; 5.5 g/100 mL in water at 100 °C, In water, 1X10+4 mg/L at 5 °C | |
Record name | 5-HYDROXYTRYPTOPHAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The possible analgesic effect of 5-HTP may be accounted for, in part, by its conversion to serotonin. 5-HTP has also been found to increase plasma beta-endorphin and platelet met-enkephalin levels, which may signify a reinforcing effect upon an endogenous analgesic effect., The mechanism of the possible antidepressant activity of 5-HTP is accounted for by its conversion to the neurotransmitter serotonin which plays a central role in the affective state. Antidepressants may work by either binding to one or more of the family of serotonin 5-HT receptors (5-HT1 - 5-HT7) or by inhibiting the reuptake of serotonin. ... | |
Record name | 5-HYDROXYTRYPTOPHAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
5-Hydroxytryptophan | |
Color/Form |
Minute rods or needles from ethanol | |
CAS RN |
56-69-9, 114-03-4 | |
Record name | (±)-5-Hydroxytryptophan | |
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Record name | 5-Hydroxytryptophan | |
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Record name | 5-hydroxytryptophan | |
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Record name | Tryptophan, 5-hydroxy- | |
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Record name | (+/-)-5-Hydroxytryptophan | |
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Record name | 5-hydroxytryptophan | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.259 | |
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Record name | 5-hydroxy-DL-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXYTRYPTOPHAN, DL- | |
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Record name | 5-HYDROXYTRYPTOPHAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
298-300 °C (decomposes), MP: 273 °C (decomposes); specific optical rotation: +16.0 deg at 22 °C (c=1 in 4M HCl); -32 deg at 22 °C (c=1 in H2O) /(S)-5-Hydroxytryptophan/ | |
Record name | 5-HYDROXYTRYPTOPHAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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